molecular formula C12H7ClN4O B1599866 6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine CAS No. 483367-60-8

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine

Cat. No. B1599866
M. Wt: 258.66 g/mol
InChI Key: GVRDUSIHVXSLBE-UHFFFAOYSA-N
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Description

“6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine” is a chemical compound . Imidazo[1,2-b]pyridazine derivatives, to which this compound belongs, have been widely studied in drug molecules due to their good biological activity . They can provide a variety of bioactive molecules and are an important heterocyclic nucleus .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine” are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Reactivity and Derivative Synthesis: The synthesis of 2-substituted imidazo[1,2-b]pyridazines and their reactivity towards electrophilic substitutions, including the preparation of 3-nitro, nitroso, and chloro derivatives, have been explored. These reactions are highly dependent on the nature of the 2 substituent, with varying success in nitrosation and chlorination processes (Hervet et al., 2002).
  • Novel Compound Synthesis: The compound has been used to synthesize a range of novel compounds such as 3-nitrosoimidazo[1,2-a]pyridine and related derivatives, highlighting its utility in creating new chemical entities (Abdelhamid et al., 2006).

Applications in Medicinal Chemistry

  • Antiparasitic Agent Synthesis: A potent antiparasitic agent, 3-nitro-6-propoxyimidazo[1, 2-b]-pyridazine, was synthesized using 6-chloro-3-nitroimidazo-[1, 2-b]pyridazine. This highlights its potential use in developing treatments for parasitic infections (Fabio et al., 1978).
  • Antikinetoplastid Activity: The compound has been evaluated for its activity against various forms of Leishmania and Trypanosoma, which are significant in the context of antikinetoplastid drug development (Paoli-Lombardo et al., 2023).

Chemical Modification and Functionalization

  • Direct Arylation Techniques: The compound has been used to explore direct intermolecular C-H arylation, demonstrating its applicability in complex chemical synthesis processes (Akkaoui et al., 2010).
  • Palladium-Catalyzed Cross-Coupling: It has also been a subject in the study of palladium cross-coupling and SNAr reactions, signifying its potential in advanced organic synthesis (Akkaoui et al., 2008).

Safety And Hazards

The safety and hazards of “6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine” are not explicitly mentioned in the available resources .

properties

IUPAC Name

6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-9-6-7-10-14-11(8-4-2-1-3-5-8)12(16-18)17(10)15-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRDUSIHVXSLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20416003
Record name 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine

CAS RN

483367-60-8
Record name 6-chloro-3-nitroso-2-phenylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20416003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Hervet, C Galtier, C Enguehard… - Journal of …, 2002 - Wiley Online Library
The synthesis of 2‐substitutedimidazo[1,2‐b]pyridazines and their reactivity towards electrophilic substitutions are reported. The nitration was shown to be very dependent on the nature …
Number of citations: 11 onlinelibrary.wiley.com

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